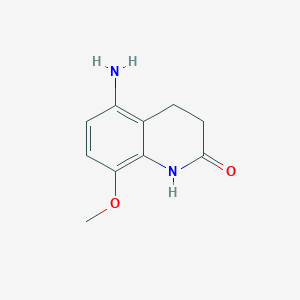

2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy-

Description

Contextualization of the Dihydroquinolinone Core Structure in Organic Synthesis

The dihydroquinolinone core, a bicyclic heterocyclic system, is a prominent structural motif in a vast array of natural products and synthetic compounds. Its rigid framework, combined with the presence of a lactam functionality, provides a unique three-dimensional architecture that is conducive to specific molecular interactions. In organic synthesis, the dihydroquinolinone skeleton serves as a valuable building block for the construction of more complex molecular architectures. Various synthetic strategies have been developed to access this core, often involving intramolecular cyclization reactions of appropriately substituted anilines and propanamides or related precursors. The versatility of this scaffold allows for functionalization at multiple positions, enabling the generation of diverse chemical libraries for drug discovery and materials science.

Significance of Substituted Dihydroquinolinones in Contemporary Chemical Research

The strategic placement of substituents on the dihydroquinolinone ring system profoundly influences its physicochemical properties and biological activity. researchgate.net Contemporary chemical research has demonstrated that substituted dihydroquinolinones exhibit a broad spectrum of pharmacological effects, including antidepressant, anticancer, and antibacterial activities. researchgate.netacs.org For instance, the substitution pattern on the aromatic ring can modulate the electronic properties of the molecule, affecting its ability to interact with biological targets. Similarly, modifications to the lactam nitrogen or the saturated portion of the heterocyclic ring can impact solubility, metabolic stability, and receptor binding affinity. The ongoing exploration of novel substituted dihydroquinolinones continues to be a vibrant area of research, driven by the quest for new therapeutic agents and functional materials. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-amino-8-methoxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-14-8-4-3-7(11)6-2-5-9(13)12-10(6)8/h3-4H,2,5,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPDODZZPMQXNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)N)CCC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104995-13-3 | |

| Record name | 5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodologies for 2 1h Quinolinone, 5 Amino 3,4 Dihydro 8 Methoxy

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

The primary disconnection strategy for 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy- involves breaking the amide bond within the heterocyclic ring. This C-N bond disconnection is a common and logical step in the retrosynthesis of lactams. A second key disconnection is made at the C4-C4a bond, which simplifies the bicyclic system into a substituted aniline (B41778) precursor. These disconnections reveal the key synthetic bonds that need to be formed during the forward synthesis: the amide bond and the C-C bond that completes the six-membered ring.

A plausible retrosynthetic pathway is illustrated below:

| Target Molecule | Precursor 1 | Precursor 2 |

| 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy- | 3-(2-amino-3-methoxy-6-nitrophenyl)propanoic acid | 2,5-dimethoxyaniline derivative |

This analysis suggests that the target molecule can be synthesized from a suitably substituted phenylpropanoic acid derivative.

Based on the strategic disconnections, the key precursor is a 3-arylpropanoic acid derivative. Specifically, a plausible precursor is 3-(2-amino-3-methoxy-6-nitrophenyl)propanoic acid . The amino group at the 2-position is crucial for the final cyclization to form the lactam. The methoxy (B1213986) group at the 3-position and the nitro group at the 6-position correspond to the substituents in the target molecule, with the nitro group serving as a precursor to the final amino group.

Alternative precursors could include derivatives of cinnamic acid that undergo reduction of the double bond during or after the cyclization process. The choice of precursor will ultimately depend on the specific synthetic strategy employed.

Classical Synthetic Approaches to 3,4-Dihydroquinolin-2(1H)-ones

The synthesis of the 3,4-dihydroquinolin-2(1H)-one core is a well-established area of organic chemistry, with several classical methods available for the formation of this heterocyclic system. researchgate.netmdpi.comorganic-chemistry.org

The final and most critical step in the synthesis of 3,4-dihydroquinolin-2(1H)-ones is the intramolecular cyclization to form the six-membered heterocyclic ring. This can be achieved through various strategies.

Electrophilic cyclization is a common method for the synthesis of dihydroquinolinones. In the context of the target molecule, this would involve the intramolecular reaction of an electrophilic center with the electron-rich aromatic ring. For instance, a 3-(2-acetamidophenyl)propanoic acid derivative could be activated to form an acylium ion or a related electrophilic species, which would then attack the aromatic ring at the ortho position to the activating amino group.

A general mechanism for electrophilic cyclization involves the following steps:

Activation of the carboxylic acid moiety of the precursor to generate a reactive electrophile.

Intramolecular electrophilic attack on the aromatic ring to form a six-membered ring intermediate.

Rearomatization of the ring system to yield the final product.

Various reagents can be used to promote this type of cyclization, including strong acids, Lewis acids, and dehydrating agents. mdpi.com

Intramolecular annulation reactions provide another powerful route to the dihydroquinolinone core. acs.orgresearchgate.net These reactions typically involve the formation of two new bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. For the synthesis of the target compound, an intramolecular Heck reaction or a radical cyclization could be envisioned.

Multi-Component Reaction Protocols

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like the 3,4-dihydro-2(1H)-quinolinone core in a single step. These protocols are highly valued for their ability to minimize purification steps and reduce waste.

A notable example is the one-pot synthesis of dihydroquinolinones utilizing a multi-metal catalyst system. mdpi.comorganic-chemistry.org This method employs a Rh/Pd/Cu catalyst system to facilitate a conjugate-addition/amidation/amidation reaction sequence. mdpi.comorganic-chemistry.org The process is highly modular and practical, allowing for the construction of the dihydroquinolinone core from readily available starting materials without the need for intermediate workups. mdpi.comorganic-chemistry.org While this specific protocol may not directly yield the 5-amino-8-methoxy substitution pattern, its modularity suggests that appropriately substituted precursors could be employed to access a range of derivatives.

Another MCR approach involves the formal [4+2] annulation reaction of aza-ortho-quinone methides with enolates, mediated by DBU, to yield biologically significant 3,4-dihydroquinolin-2(1H)-one derivatives. This strategy benefits from the use of easily accessible starting materials and proceeds under mild conditions.

Functional Group Interconversions on Pre-formed Quinolinone Scaffolds

Once the core 3,4-dihydro-2(1H)-quinolinone structure is assembled, functional group interconversions (FGIs) provide a powerful avenue for introducing or modifying substituents. A primary method for accessing the dihydro-scaffold is through the selective reduction of the corresponding quinolin-2(1H)-one. The combination of samarium(II) iodide (SmI₂) with water and methanol has been shown to effectively promote this reduction under mild conditions, affording 3,4-dihydroquinoline-2(1H)-ones in good to excellent yields.

Further functionalization can be achieved through various reactions. For instance, palladium-catalyzed C(sp³)–H activation presents a modern and efficient method for the arylation of the dihydroquinolinone core. nih.gov This approach, utilizing catalysts like Pd(OAc)₂ with a P(o-tol)₃ ligand, can be conducted in air and is proposed to proceed through a seven-membered palladacycle intermediate. nih.gov Such C-H functionalization strategies are crucial for elaborating the scaffold after its initial formation.

Regioselective Introduction of Amino and Methoxy Substituents

The precise placement of the amino and methoxy groups at the C5 and C8 positions, respectively, is critical and requires careful regiochemical control.

Strategies for 5-Amino Functionalization

A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group precursor. This two-step process involves:

Nitration: Electrophilic nitration of an 8-methoxy-3,4-dihydro-2(1H)-quinolinone scaffold. The directing effects of the existing methoxy group and the amide functionality within the ring system would need to be carefully considered to achieve selective nitration at the C5 position.

Reduction: The resulting 5-nitro derivative can then be reduced to the 5-amino compound. Standard reducing agents such as tin(II) chloride (SnCl₂), iron in acetic acid (Fe/AcOH), or catalytic hydrogenation (e.g., H₂/Pd-C) are typically effective for this transformation. mdpi.com

A related approach is the domino nitro reduction-Friedländer heterocyclization, which involves the in situ reduction of a 2-nitrobenzaldehyde derivative in the presence of an active methylene compound to construct the quinoline (B57606) ring system. mdpi.com Adapting this method with a suitably substituted 2-nitrobenzaldehyde could provide a direct route to the 5-aminoquinolinone core. The accessibility of 5-amino-3,4-dihydroquinolin-2(1H)-one as a starting material in some syntheses suggests that viable routes to this intermediate have been established. mdpi.com

Strategies for 8-Methoxy Functionalization

Two primary strategies can be envisioned for the introduction of the 8-methoxy group: building the ring from a methoxy-containing precursor or by functional group interconversion on the pre-formed scaffold.

From Methoxy-Substituted Precursors: A convergent approach involves using a starting material that already contains the methoxy group at the desired position. For example, a Doebner-von Miller reaction or a related cyclization using 2-methoxyaniline as a precursor can be employed to construct the quinolinone ring with the 8-methoxy group already in place.

Functional Group Interconversion: An alternative route is the O-methylation of an 8-hydroxy-3,4-dihydro-2(1H)-quinolinone. This can be achieved using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base. The synthesis of 8-methoxyquinoline from 8-hydroxyquinoline (B1678124) serves as a precedent for this type of transformation. researchgate.net

Sequential vs. Convergent Synthesis Paradigms

The synthesis of 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy- can be approached through either a sequential or a convergent strategy.

Sequential Synthesis: This approach involves the initial construction of the 3,4-dihydro-2(1H)-quinolinone core, followed by the stepwise introduction of the required functional groups. An example of this would be the synthesis of 8-hydroxy-3,4-dihydro-2(1H)-quinolinone, followed by nitration at the C5 position, methylation of the hydroxyl group, and finally, reduction of the nitro group. This linear approach allows for the confirmation of each step but can be lengthy.

Convergent Synthesis: A convergent strategy involves the synthesis of substituted fragments that are then combined to form the final product. For instance, a substituted 2-nitroaniline containing a methoxy group could be elaborated and then cyclized to form the dihydroquinolinone ring. Multi-component reactions are inherently convergent. This approach is often more efficient and allows for greater flexibility in creating analogues by simply changing one of the initial building blocks.

Modern Synthetic Techniques and Catalysis

Recent advancements in synthetic organic chemistry have provided powerful tools for the synthesis of dihydroquinolinones.

Palladium-catalyzed reactions are particularly prominent. Decarboxylative [4+2] cycloadditions of 4-vinyl benzoxazinanones with carboxylic acids, enabled by palladium catalysis with chiral ligands like BI-DIME, provide access to structurally diverse 3,4-dihydroquinolin-2-ones with two contiguous stereocenters. organic-chemistry.org Furthermore, palladium-catalyzed C(sp³)–H activation offers a direct method for functionalizing the aliphatic portion of the dihydroquinolinone ring. nih.gov

Photocatalysis has emerged as a green and efficient method for constructing the dihydroquinolinone skeleton. mdpi.com Metal- and additive-free photoredox cyclization of N-arylacrylamides can be achieved using organic photocatalysts like 4CzIPN. organic-chemistry.org Other methods utilize iridium-based photocatalysts for visible-light-induced reactions of N-arylcinnamamides to form CF₃-containing dihydroquinolinones. mdpi.com These light-mediated reactions often proceed under mild conditions and exhibit high functional group tolerance. mdpi.comorganic-chemistry.org

The table below summarizes some of the modern catalytic approaches discussed:

| Catalytic System | Reaction Type | Key Features |

| Rh/Pd/Cu | Multi-component Reaction | One-pot synthesis, modular, no intermediate workup. mdpi.comorganic-chemistry.org |

| Pd(OAc)₂ / P(o-tol)₃ | C(sp³)–H Activation | Direct arylation of the dihydroquinolinone core. nih.gov |

| Pd-catalyst / BI-DIME | [4+2] Cycloaddition | Enantioselective synthesis of disubstituted products. organic-chemistry.org |

| fac-Ir(ppy)₃ | Photocatalysis | Visible-light induced radical cyclizations. mdpi.com |

| 4CzIPN | Photocatalysis | Metal-free photoredox cyclization of N-arylacrylamides. organic-chemistry.org |

| [Ru(p-cymene)(L-proline)Cl] | C(sp²)–H Amidation | Regioselective intramolecular cyclization. organic-chemistry.org |

Catalytic Strategies for Ring Closure and Functionalization

The formation of the dihydroquinolinone core often relies on catalytic intramolecular cyclization. Transition metal catalysts are frequently employed to facilitate these transformations under mild conditions. nih.govchemrxiv.org Palladium-catalyzed reactions, for instance, are effective for forming the six-membered ring from appropriate amide precursors. organic-chemistry.org These processes can achieve high yields and selectivity. organic-chemistry.org

Other catalytic systems, such as those involving rhodium, palladium, and copper, have been used in one-pot syntheses, demonstrating the modularity and practicality of these approaches. organic-chemistry.org Hydrazine-catalyzed ring-closing carbonyl-olefin metathesis represents another strategy for creating dihydroquinoline structures. nih.govnih.gov Furthermore, metal-free protocols, including photoredox cyclizations of N-arylacrylamides, have been developed, offering an alternative pathway to dihydroquinolinones. organic-chemistry.org

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium Complexes | Intramolecular C-N Cross-Coupling | Efficient ring formation from secondary amide precursors. | organic-chemistry.org |

| Copper Catalysts | Radical Addition/Cyclization | Tolerates a range of substituted N-phenylcinnamamides. | mdpi.com |

| Hydrazine | Ring-Closing Carbonyl-Olefin Metathesis | Effective for converting N-allyl 2-aminobenzaldehydes. | nih.govchemrxiv.org |

| Rhodium/Palladium/Copper | One-Pot Conjugate-Addition/Amidation | Highly modular and practical for diverse structures. | organic-chemistry.org |

| Indium(III) Chloride on Silica Gel | Friedländer Annulation | Effective under solvent-free, microwave-assisted conditions. | ias.ac.inresearchgate.net |

Green Chemistry Principles in Dihydroquinolinone Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. This includes the use of safer solvents, energy-efficient methods, and atom-economical reactions. researchgate.netijpsjournal.com

A significant advancement in green synthesis is the reduction or elimination of hazardous organic solvents. ijpsjournal.com Some syntheses of dihydroquinazolinones, a related class of heterocycles, have been successfully performed in water, which is an economical and environmentally benign medium. researchgate.net These catalyst-free cyclocondensation reactions in water benefit from mild conditions and simple workup procedures. researchgate.net

Solvent-free approaches have also proven effective. For example, the synthesis of quinolines and dihydroquinolines can be achieved through a one-pot reaction of anilines with alkyl vinyl ketones on the surface of silica gel impregnated with indium(III) chloride, completely avoiding the need for a solvent. ias.ac.in

Microwave-assisted organic synthesis (MAOS) has become a key technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov The efficient and uniform heating provided by microwave irradiation can significantly enhance the synthesis of heterocyclic compounds. researchgate.netnih.gov

The solvent-free synthesis of dihydroquinolines using indium(III) chloride on silica gel is notably enhanced by microwave irradiation. ias.ac.inresearchgate.net This method provides a convenient and efficient route to the desired products. ias.ac.in Microwave-assisted protocols have been developed for various quinoline derivatives, often resulting in improved yields and demonstrating the versatility of this green chemistry tool. nih.gov

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | nih.gov |

| Energy Efficiency | Lower (bulk heating) | Higher (direct molecular interaction) | researchgate.net |

| Yield | Often moderate | Generally higher | nih.gov |

| Side Reactions | More prevalent due to prolonged heating | Often reduced due to rapid heating | researchgate.net |

Stereoselective Synthesis Considerations for Dihydro- Centers

The 3,4-dihydro-2(1H)-quinolinone structure contains two potential stereocenters at the C3 and C4 positions. Controlling the stereochemistry at these centers is crucial when synthesizing chiral molecules for pharmaceutical applications. Asymmetric synthesis strategies aim to produce specific stereoisomers in high enantiomeric or diastereomeric excess. mdpi.com

For instance, palladium-catalyzed decarboxylative [4+2] cycloadditions using P-chiral monophosphorus ligands have been developed to synthesize 3,4-dihydroquinolin-2-ones with two adjacent stereogenic centers in good yields and with very high stereoselectivity. organic-chemistry.org Tandem radical addition/cyclization reactions of N-arylcinnamamides can also proceed with high stereoselectivity, typically yielding the trans isomer as the major product. mdpi.com The stereochemical outcome is often rationalized by the formation of a six-membered ring intermediate that minimizes steric strain between substituents. mdpi.com The choice of catalyst and reaction conditions plays a pivotal role in determining the stereoselectivity of the cyclization. mdpi.com

Purification and Isolation Methodologies for Synthetic Products

Following a chemical synthesis, the desired product must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalysts, and by-products. The choice of purification method depends on the physical properties of the target compound, such as its state (solid or liquid), solubility, and stability.

Recrystallization and Precipitation Techniques

Recrystallization is a primary technique for purifying solid organic compounds. mt.comlibretexts.org The method is based on the principle that the solubility of a compound in a solvent generally increases with temperature. libretexts.org An impure solid is dissolved in a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). mt.com

The key steps in recrystallization are:

Solvent Selection: An ideal solvent dissolves the compound sparingly at room temperature but completely at its boiling point. It should not react with the compound and should dissolve impurities well at all temperatures or not at all. mt.com

Dissolution: The impure solid is dissolved in the minimum amount of boiling solvent. libretexts.org

Cooling: The hot solution is allowed to cool slowly, promoting the formation of well-defined crystals. libretexts.org

Filtration: The purified crystals are collected by vacuum filtration, separating them from the mother liquor. libretexts.org

Drying: The collected crystals are dried to remove any residual solvent. libretexts.org

Precipitation is a related technique where a solid is formed rapidly from a solution. This can be induced by changing the solvent composition to decrease the solubility of the compound or by a chemical reaction. While faster than recrystallization, precipitation often yields amorphous or smaller crystals, which may be less pure. In some synthetic procedures for quinoline derivatives, the product is isolated by filtration after being precipitated from the reaction mixture by the addition of water or an acid. google.comgoogle.com

| Solvent | Polarity | Typical Use |

|---|---|---|

| Ethanol/Methanol | Polar Protic | General purpose for moderately polar compounds. |

| Water | Polar Protic | Used for polar, water-soluble compounds. |

| Ethyl Acetate | Moderately Polar | Good for a wide range of compounds. |

| Acetone | Polar Aprotic | Effective for many organic solids. |

| Toluene | Nonpolar | Used for nonpolar to moderately polar compounds. |

| Hexane | Nonpolar | Used for nonpolar compounds. |

Chromatographic Separation Techniques (Column Chromatography, HPLC)

Following the synthesis of 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy-, purification is essential to isolate the target compound from unreacted starting materials, reagents, and reaction byproducts. Chromatographic techniques, particularly column chromatography and High-Performance Liquid Chromatography (HPLC), are standard methods employed for this purpose. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography

Column chromatography is a widely used preparative technique for the purification of substituted 3,4-dihydro-2(1H)-quinolinone derivatives. In this method, a solution containing the crude product is passed through a column packed with a solid adsorbent, known as the stationary phase. An eluent, or mobile phase, is then passed through the column, facilitating the separation of the components.

For compounds structurally similar to 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy-, silica gel is a commonly utilized stationary phase. google.com The choice of eluent is critical and is typically a mixture of solvents with varying polarities. For instance, a mixture of dichloromethane and methanol or ethyl acetate and hexane can be employed. The separation relies on the principle that compounds with different polarities will travel through the column at different rates. Less polar compounds tend to move faster with a non-polar mobile phase, while more polar compounds are retained longer by the polar silica gel.

The progress of the separation is often monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the desired product. acs.org Once the fractions containing the purified compound are collected, the solvent is removed, often by evaporation, to yield the final product. google.com

Table 1: Typical Column Chromatography Parameters for Dihydroquinolinone Derivatives

| Parameter | Description | Common Selection |

| Stationary Phase | The solid adsorbent packed in the column. | Silica Gel google.com |

| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the compounds through the column. | Dichloromethane/Methanol, Ethyl Acetate/Hexane |

| Monitoring Technique | Method used to track the separation process. | Thin-Layer Chromatography (TLC) acs.org |

| Product Recovery | The final step to obtain the purified compound. | Solvent evaporation from collected fractions. google.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique used for both the analysis and purification of chemical compounds. It operates on the same principles as column chromatography but utilizes high pressure to pass the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times.

For analytical purposes, HPLC can be used to assess the purity of the synthesized 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy-. google.com Reverse-phase HPLC (RP-HPLC) is a common mode used for this class of compounds. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.com

Detection is typically achieved using a UV detector, as quinolinone derivatives possess a chromophore that absorbs UV light. The purity of the compound can be determined by analyzing the area percentage of the peak corresponding to the product in the chromatogram. acs.org For preparative HPLC, the methodology is scalable and can be used for isolating impurities. sielc.com

Table 2: Illustrative HPLC Parameters for Analysis of Related Compounds

| Parameter | Description | Typical Conditions |

| Mode | The type of chromatography employed. | Reverse-Phase (RP-HPLC) |

| Stationary Phase | The material packed inside the HPLC column. | C18-bonded silica |

| Mobile Phase | The solvent mixture that carries the sample through the column. | Acetonitrile/Water mixture sielc.com |

| Detection | The method used to detect the compound as it elutes from the column. | UV Detection (e.g., at 230 nm) acs.org |

| Purity Assessment | How the purity is determined from the output. | HPLC area percentage. acs.org |

Chemical Reactivity and Derivatization of 2 1h Quinolinone, 5 Amino 3,4 Dihydro 8 Methoxy

Reactivity of the Quinolinone Lactam Moiety

The lactam, a cyclic amide, is a key functional group in the 3,4-dihydro-2(1H)-quinolinone core. Its reactivity is centered around the nitrogen atom and the adjacent carbonyl group, enabling modifications that can significantly alter the molecule's properties.

Ring-Opening and Ring-Closing Reactions

While the 3,4-dihydro-2(1H)-quinolinone ring is generally stable, under certain conditions, the lactam amide bond can be cleaved. This ring-opening is typically achieved under strong acidic or basic hydrolysis, yielding the corresponding 3-(2-amino-3-methoxyphenyl)propanoic acid derivative. Conversely, intramolecular cyclization reactions are fundamental to the synthesis of the dihydroquinolinone skeleton itself. For instance, derivatives of N-arylcinnamamides can undergo intramolecular cyclization to form the dihydroquinolinone ring system. mdpi.com

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the lactam is nucleophilic and can readily undergo alkylation and acylation reactions.

N-Alkylation: This reaction involves the substitution of the hydrogen atom on the lactam nitrogen with an alkyl group. It is typically performed using an alkyl halide in the presence of a base. For example, a series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives were synthesized to explore their potential as antidepressant drugs. acs.org This highlights the utility of N-alkylation in creating libraries of compounds for structure-activity relationship (SAR) studies.

N-Acylation: The introduction of an acyl group onto the lactam nitrogen is achieved using acylating agents such as acyl chlorides or acid anhydrides. These reactions are often facilitated by a base to deprotonate the lactam nitrogen, increasing its nucleophilicity. N-acylation can be used to introduce a wide variety of functional groups, influencing the electronic and steric properties of the molecule. Common coupling reagents used in N-acylation, particularly in peptide synthesis, include BOP (O-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (O-Benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate). researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Dihydroquinolinone Scaffolds This table is illustrative of general reactions on the dihydroquinolinone scaffold, as specific examples for the 5-amino-8-methoxy derivative are not widely detailed in public literature.

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., 1-bromo-3-chloropropane), Base (e.g., NaH) | 1-Alkyl-3,4-dihydro-2(1H)-quinolinone | acs.org |

| N-Acylation | Acyl chloride (e.g., Benzoyl chloride), Base (e.g., Pyridine) | 1-Acyl-3,4-dihydro-2(1H)-quinolinone | researchgate.net |

Transformations of the Amino Group at C-5

The primary aromatic amine at the C-5 position is a versatile functional handle for a wide range of chemical modifications, allowing for extensive derivatization.

Acylation and Sulfonamidation Reactions

Acylation: The C-5 amino group readily reacts with acylating agents like acid chlorides and anhydrides to form the corresponding amides. This reaction is fundamental in medicinal chemistry for modifying a compound's properties. For instance, in the development of analogues of Sumanirole, a dopamine (B1211576) receptor agonist, acylation of related amino-dihydroquinolinone structures was a key synthetic step. nih.gov

Sulfonamidation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This transformation is often employed to introduce groups that can act as hydrogen bond donors or acceptors, or to alter the acidity of the N-H proton.

Diazotization and Subsequent Chemical Transformations

The primary aromatic amine at C-5 can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures. researchgate.net The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent reactions.

Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds (e.g., phenols, anilines) in azo coupling reactions to form highly colored azo compounds. researchgate.netmdpi.com This is a standard method for the synthesis of azo dyes.

Sandmeyer-type Reactions: The diazonium group can be replaced by various substituents, including halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups, using copper(I) salts as catalysts.

Deamination: The diazonium group can be replaced by a hydrogen atom, effectively removing the amino group from the aromatic ring.

Table 2: Potential Transformations via Diazotization of the C-5 Amino Group This table outlines general, expected reactions based on the principles of aromatic amine chemistry.

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt (-N₂⁺Cl⁻) |

| Azo Coupling | Phenol, NaOH | Azo Compound (-N=N-Ar-OH) |

| Sandmeyer (Halogenation) | CuCl / HCl | Chloro (-Cl) |

| Sandmeyer (Cyanation) | CuCN / KCN | Cyano (-CN) |

| Schiemann Reaction | HBF₄, then heat | Fluoro (-F) |

| Hydrolysis | H₂O, heat | Hydroxyl (-OH) |

Reductive Amination and Amine Interconversions

Reductive Amination: The primary amine at C-5 can be converted into a secondary or tertiary amine through reductive amination. wikipedia.org This process involves the reaction of the amine with an aldehyde or a ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding alkylated amine. masterorganicchemistry.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. organic-chemistry.org This method is highly efficient for creating N-alkyl and N,N-dialkyl derivatives. wikipedia.orgmasterorganicchemistry.com

Amine Interconversions: While direct alkylation of the C-5 amine with alkyl halides can occur, it is often difficult to control and can lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Therefore, reductive amination is generally the preferred method for controlled N-alkylation. masterorganicchemistry.com

Reactions Involving the Methoxy (B1213986) Group at C-8

The methoxy group at the C-8 position is a key site for functionalization, primarily through cleavage of the ether bond to reveal a reactive hydroxyl group.

The cleavage of the methyl ether at the C-8 position is a critical transformation, converting the 8-methoxy derivative into the corresponding 8-hydroxyquinolinone. This reaction is typically achieved under strong acidic conditions or with the use of specific ether-cleaving reagents. While direct studies on 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy- are not extensively documented, analogous transformations in related quinoline (B57606) systems provide insight into the expected reactivity.

Common reagents for ether cleavage include strong protic acids such as hydroiodic acid (HI) and hydrobromic acid (HBr), as well as Lewis acids like boron tribromide (BBr₃). nih.gov The reaction with HI, for instance, involves protonation of the ether oxygen, followed by nucleophilic attack of the iodide ion on the methyl group in an SN2 reaction. nih.gov

Table 1: Common Reagents for Ether Demethylation

| Reagent | Conditions | Mechanism |

|---|---|---|

| Hydroiodic Acid (HI) | Heating | SN2 |

| Hydrobromic Acid (HBr) | Heating | SN2 |

| Boron Tribromide (BBr₃) | Often at low temperatures | Lewis acid-mediated cleavage |

| Aluminum Chloride (AlCl₃) | With a scavenger | Lewis acid-mediated cleavage |

The choice of reagent can be influenced by the presence of other functional groups in the molecule to avoid unwanted side reactions.

The generation of the 8-hydroxy derivative, 5-amino-3,4-dihydro-8-hydroxy-2(1H)-quinolinone, opens up a plethora of possibilities for further functionalization. The phenolic hydroxyl group can undergo a variety of reactions, including O-alkylation, acylation, and formation of esters and ethers. For instance, O-alkylation can be achieved by reacting the 8-hydroxy compound with an alkyl halide in the presence of a base. researchgate.net

Furthermore, the 8-hydroxy group, in conjunction with the nitrogen atom of the quinoline ring, can act as a chelating agent for various metal ions. nih.gov This property is a well-known characteristic of 8-hydroxyquinolines.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinolinone Ring System

The aromatic ring of the quinolinone system is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents. The powerful electron-donating effect of the amino group at C-5 and the methoxy group at C-8 activates the benzene (B151609) ring towards electrophilic attack, primarily directing incoming electrophiles to the ortho and para positions.

Nucleophilic aromatic substitution (SNAr) on the quinolinone ring is less common unless the ring is activated by strongly electron-withdrawing groups, which is not the case for the subject compound with its electron-donating substituents.

Radical Reactions and Oxidative Transformations of the Molecular Scaffold

The 5-amino-3,4-dihydro-8-methoxy-2(1H)-quinolinone scaffold can potentially participate in radical reactions. The amino group can be a source of a nitrogen-centered radical under specific conditions. While specific studies on this molecule are scarce, research on related amino-containing heterocycles suggests that radical reactions can be initiated, for example, through photoredox catalysis. nih.gov These reactions could lead to C-H functionalization or the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidative transformations of the 5-aminoquinoline (B19350) moiety have been reported to lead to polymerization. dergipark.org.trresearchgate.netsemanticscholar.org Chemical oxidation of 5-aminoquinoline with ammonium persulfate in an acidic medium results in the formation of oligomers with phenazine-like units, suggesting that polymerization occurs at the C-3, C-6, and C-8 positions. dergipark.org.trsemanticscholar.org The presence of the dihydro-lactam ring in the target compound might alter the course of such oxidative reactions.

Cascade Reactions and Formation of Fused Heterocyclic Systems

The functional groups present in 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy- make it a promising substrate for cascade reactions to construct more complex, fused heterocyclic systems. The amino group, in particular, can act as a nucleophile in intramolecular cyclization reactions.

Structural Elucidation and Spectroscopic Characterization of 2 1h Quinolinone, 5 Amino 3,4 Dihydro 8 Methoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental data found.

¹H NMR Chemical Shift Analysis and Proton Connectivity

No experimental data found.

¹³C NMR Chemical Shift Analysis and Carbon Skeleton Determination

No experimental data found.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

No experimental data found.

Infrared (IR) Spectroscopy

No experimental data found.

Characteristic Vibrational Modes of the Quinolinone Lactam

No experimental data found.

Diagnostic Absorptions of Amino and Methoxy (B1213986) Functional Groups

No experimental data found.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for deducing its structure through fragmentation analysis.

Table 1: Theoretical Exact Mass Calculation for C10H12N2O2

| Atom | Count | Exact Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | 192.089878 |

This table presents the theoretical calculation of the monoisotopic mass.

The experimentally determined exact mass from an HRMS analysis would be expected to be in very close agreement with this calculated value, typically within a few parts per million (ppm), thus confirming the molecular formula.

The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint and allows for the confirmation of the compound's structure. The fragmentation of 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy- would be expected to follow pathways characteristic of quinolinone and aromatic amine structures.

Upon electron impact ionization, the molecule would form a molecular ion (M⁺˙). Key fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a significant [M-15]⁺ peak.

Loss of carbon monoxide (CO): The quinolinone ring can undergo cleavage to lose a molecule of CO, resulting in an [M-28]⁺ fragment.

Cleavage of the dihydro-quinolinone ring: The saturated part of the ring system can undergo fragmentation, leading to various smaller charged species.

Loss of the amino group: Fragmentation involving the amino group can also occur, though it is generally less favored than cleavages at other sites.

Analysis of the fragmentation of related isoquinoline (B145761) alkaloids has shown that the loss of substituent groups from the aromatic ring is a primary fragmentation pathway. For instance, compounds with methoxy groups often exhibit the loss of a methyl radical followed by the elimination of carbon monoxide.

Table 2: Predicted Key Mass Fragments for 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy-

| Fragment Ion | Proposed Structure/Loss |

| [M]⁺˙ | Molecular Ion |

| [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| [M-CO]⁺˙ | Loss of carbon monoxide from the quinolinone ring |

| [M-CH₃-CO]⁺ | Sequential loss of a methyl radical and carbon monoxide |

This table is predictive and based on general fragmentation patterns of similar compounds.

The relative abundances of these fragment ions would provide further evidence for the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores.

The UV-Vis spectrum of 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy- is expected to be dominated by the electronic transitions of its aromatic quinolinone core, which acts as the primary chromophore. The presence of the amino (-NH₂) and methoxy (-OCH₃) groups as auxochromes will influence the position and intensity of the absorption bands.

The spectrum would likely exhibit characteristic π → π* transitions associated with the aromatic system. The amino group, being a strong electron-donating group, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect). The methoxy group also contributes to this effect. Studies on amino-substituted quinolines have demonstrated that the position of the amino group significantly affects the absorption spectrum.

While specific experimental data for the target compound is not available, related aminoquinoline derivatives show absorption maxima in the range of 300-400 nm.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is often observed in compounds with significant charge separation in their ground and excited states. For 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy-, the presence of the electron-donating amino and methoxy groups and the electron-withdrawing carbonyl group can lead to intramolecular charge transfer (ICT) upon excitation.

In such cases, the absorption spectrum is expected to exhibit a bathochromic shift (positive solvatochromism) as the polarity of the solvent increases. This is because more polar solvents can better stabilize the more polar excited state compared to the ground state, thus lowering the energy of the electronic transition. Studies on other amino-substituted aromatic compounds have shown this positive solvatochromic behavior.

Table 3: Expected Solvatochromic Shift in Different Solvents

| Solvent | Polarity (Dielectric Constant) | Expected Shift in λmax |

| n-Hexane | Low (~1.9) | Shorter Wavelength |

| Dichloromethane | Medium (~9.1) | Intermediate Wavelength |

| Acetonitrile | High (~37.5) | Longer Wavelength |

| Methanol | High (~32.7) | Longer Wavelength |

This table illustrates the expected trend of solvatochromic shifts based on solvent polarity.

X-ray Crystallography

While a crystal structure for 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy- has not been reported in the searched literature, analysis of related structures can provide valuable insights. For instance, X-ray diffraction studies on other quinolinone derivatives have revealed the planarity of the aromatic ring system and the specific conformations of any non-aromatic portions of the molecule.

A hypothetical crystal structure of this compound would be expected to show:

A nearly planar quinolinone ring system.

The amino and methoxy groups would be co-planar with the aromatic ring to maximize resonance effects.

The dihydro- portion of the quinolinone ring would adopt a conformation that minimizes steric strain, likely a half-chair or boat-like conformation.

Intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, would likely play a significant role in the crystal packing.

The precise bond lengths and angles would be consistent with the hybridization of the atoms involved. For example, the C-N bond of the amino group and the C-O bond of the methoxy group would exhibit some double bond character due to resonance with the aromatic ring.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

While crystallographic data for other related quinolinone derivatives exist, direct extrapolation of these findings to 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy- is not scientifically rigorous due to the influence of substituent groups on the crystal lattice. The presence of the amino and methoxy groups at positions 5 and 8, respectively, along with the dihydro nature of the quinolinone core, would uniquely influence its crystal packing and molecular conformation.

For illustrative purposes, a general table of crystallographic parameters that would be determined from such a study is provided below.

| Parameter | Hypothetical Value |

| Empirical formula | C10H12N2O2 |

| Formula weight | 192.22 |

| Crystal system | To be determined |

| Space group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated density (g/cm³) | To be determined |

Analysis of Conformation and Crystal Packing

The analysis of conformation and crystal packing, which is derived from single-crystal X-ray diffraction data, would reveal critical information about the molecule's spatial arrangement and intermolecular interactions.

The dihydro-quinolinone ring system is not planar. The conformation of the six-membered ring containing the nitrogen atom would be of particular interest, likely adopting a distorted boat or chair-like conformation. The precise puckering parameters would be determined from the crystallographic data.

Furthermore, the crystal packing would be significantly influenced by hydrogen bonding interactions involving the amino group (-NH2) and the amide proton (N-H), as well as the carbonyl group (C=O). The methoxy group (-OCH3) could also participate in weaker intermolecular interactions. These interactions dictate how the molecules arrange themselves in the crystal lattice, influencing properties such as solubility and melting point. A detailed analysis would identify hydrogen bond donors and acceptors, their distances, and the resulting network (e.g., chains, sheets, or a three-dimensional framework).

The following table outlines the types of data that would be extracted from a full crystallographic analysis to understand the conformation and packing.

| Interaction/Parameter | Description |

| Torsion Angles | Would define the conformation of the dihydro-quinolinone ring and the orientation of the substituent groups. |

| Hydrogen Bonds | Key interactions (N-H···O, N-H···N) that govern the supramolecular assembly. |

| π-π Stacking | Potential interactions between the aromatic rings of adjacent molecules. |

| van der Waals Forces | Non-specific interactions contributing to the overall crystal stability. |

Without experimental single-crystal X-ray diffraction data for 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy-, a definitive and detailed discussion of its solid-state structure, conformation, and crystal packing remains speculative. Future crystallographic studies are necessary to provide the empirical data required for a complete structural elucidation.

Computational and Theoretical Investigations of 2 1h Quinolinone, 5 Amino 3,4 Dihydro 8 Methoxy

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. scirp.orgnih.gov For this analysis, calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecular structure.

For 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy-, the optimization process would reveal the specific puckering of the dihydro-quinolinone ring and the orientation of the amino and methoxy (B1213986) substituents. The resulting optimized structure is the basis for all subsequent computational analyses.

Table 1: Selected Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.235 |

| Bond Length (Å) | C-N (amide) | 1.378 |

| Bond Length (Å) | C-NH2 | 1.401 |

| Bond Length (Å) | C-OCH3 | 1.365 |

| Bond Angle (°) | O=C-N | 124.5 |

| Bond Angle (°) | C-N-C (amide) | 121.8 |

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. scirp.org The calculated frequencies can be correlated with experimental spectra to aid in the assignment of vibrational modes to specific functional groups. nih.gov

Key vibrational modes for this molecule would include the N-H stretching of the amino and amide groups, the C=O stretching of the quinolinone ring, C-O stretching of the methoxy group, and various C-H and ring vibrations.

Table 2: Illustrative Vibrational Frequencies and Assignments

| Assignment | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H str. (Amide) | -NH-C=O | 3410 |

| N-H str. (Amine) | -NH₂ | 3350, 3255 |

| C-H str. (Aromatic) | Ar-H | 3080 |

| C-H str. (Aliphatic) | -CH₂-, -OCH₃ | 2985, 2940 |

| C=O str. | -C=O | 1675 |

| C-O str. (Methoxy) | Ar-O-CH₃ | 1250 |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. sci-hub.se

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.orgnih.gov For 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy-, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, while the LUMO would likely be distributed over the quinolinone core, particularly the carbonyl group.

Table 3: Illustrative FMO Energies and Related Parameters

| Parameter | Abbreviation | Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -5.85 |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -1.21 |

| HOMO-LUMO Energy Gap | ΔE | 4.64 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov

Identification of Electrostatic Potential Distribution and Reactive Sites

The MEP map uses a color scale to represent the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. nih.gov Green areas represent regions of neutral potential.

For 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy-, the MEP analysis would identify:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atom of the carbonyl group, indicating a site for electrophilic attack and hydrogen bond acceptance. The nitrogen of the amino group and the oxygen of the methoxy group would also exhibit negative potential.

Positive Potential (Blue): Localized around the hydrogen atoms of the amide and amino groups, making them the most likely sites for nucleophilic attack and hydrogen bond donation.

Applications and Advanced Materials Chemistry of Dihydroquinolinone Derivatives

Role as Intermediates in Complex Organic Synthesis

The 3,4-dihydro-2(1H)-quinolinone (DHQO) framework is a privileged scaffold found in many natural products and synthetic molecules with significant biological activity. mdpi.comresearchgate.netnih.gov As such, compounds like 5-amino-3,4-dihydro-8-methoxy-2(1H)-quinolinone are valuable intermediates for creating more complex molecular architectures. The presence of multiple reactive sites allows for selective functionalization, enabling the synthesis of diverse compound libraries. nih.gov

The key structural features that define its role as a synthetic intermediate include:

The Aromatic Ring: The benzene (B151609) portion of the molecule, activated by the amino and methoxy (B1213986) substituents, is susceptible to electrophilic substitution, allowing for the introduction of additional functional groups.

The 5-Amino Group: This primary aromatic amine can be readily diazotized or acylated, serving as a handle to attach various side chains or to form new heterocyclic rings.

The Lactam Nitrogen: The nitrogen atom of the dihydroquinolinone ring can be alkylated or arylated to introduce substituents that modulate the molecule's properties.

The Lactam Carbonyl: This group can be involved in reduction or condensation reactions.

The development of novel catalytic methods, including those utilizing palladium, copper, iron, and silver, has streamlined the synthesis of functionalized DHQOs, further enhancing their accessibility and utility as intermediates. mdpi.compreprints.org For instance, related 8-aminoquinoline (B160924) derivatives have been employed as removable directing groups to facilitate challenging C-H activation processes in the synthesis of complex pyrrolidinones. sigmaaldrich.com This highlights the potential of the amino-quinoline core in guiding synthetic transformations.

Table 1: Potential Synthetic Transformations for 5-amino-3,4-dihydro-8-methoxy-2(1H)-quinolinone

| Functional Group | Potential Reaction Type | Resulting Structure/Use |

| 5-Amino Group | Acylation, Sulfonylation | Amide, sulfonamide synthesis |

| 5-Amino Group | Diazotization | Precursor for azo dyes, Sandmeyer reactions |

| Aromatic Ring | Electrophilic Substitution | Halogenation, nitration, etc. |

| Lactam N-H | Alkylation, Arylation | N-substituted dihydroquinolinones |

Contributions to Advanced Materials and Chemical Technologies

The unique electronic and structural properties of the 5-amino-3,4-dihydro-8-methoxy-2(1H)-quinolinone scaffold suggest its potential for use in various advanced materials and chemical technologies.

The color of an organic molecule is determined by its ability to absorb light in the visible spectrum, a property conferred by the presence of chromophores and a conjugated system of alternating single and double bonds. nih.gov Dyes often contain auxochromes, which are functional groups that can modify the color and solubility of the molecule. nih.gov

The 5-amino-3,4-dihydro-8-methoxy-2(1H)-quinolinone structure possesses features characteristic of a dye molecule:

Chromophore: The quinolinone ring system itself can act as a chromophore.

Auxochromes: The 5-amino and 8-methoxy groups are strong electron-donating groups. In dye chemistry, such groups are known to function as powerful auxochromes, which can intensify and deepen the color of the chromophore. For example, the introduction of amino or hydroxy groups into the anthraquinone (B42736) scaffold is a common strategy for producing vibrant red and blue dyes. wikipedia.org

Conjugated System: The aromatic ring provides a conjugated system that can be extended through chemical modification, for instance, by forming an azo dye via the 5-amino group. Azo dyes, characterized by the -N=N- bond, represent the largest class of commercial dyes. scialert.net

Quinoline (B57606) derivatives are recognized for their utility in optoelectronic applications, including organic light-emitting diodes (OLEDs) and solar cells, owing to their high thermal stability and electron-transporting capabilities. nih.gov The performance of these materials is governed by their electronic properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The electronic structure of 5-amino-3,4-dihydro-8-methoxy-2(1H)-quinolinone is heavily influenced by its substituents:

Electron-Donating Groups: The amino and methoxy groups are potent electron-donating substituents. These groups tend to raise the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap.

Tunable Energy Gap: A smaller energy gap is crucial for materials designed to absorb light in the visible or near-infrared regions. mdpi.com By chemically modifying the core structure, it is possible to tune this energy gap and, consequently, the material's absorption and emission properties. mdpi.com

Theoretical studies on various heterocyclic systems have demonstrated that the introduction of substituents is a powerful strategy for modulating optoelectronic properties. mdpi.comnih.gov Therefore, based on its electronic structure, 5-amino-3,4-dihydro-8-methoxy-2(1H)-quinolinone could serve as a scaffold for developing new materials for optoelectronic devices.

The design of ligands that can coordinate with metal ions is central to the development of catalysts for organic synthesis. The 5-amino-3,4-dihydro-8-methoxy-2(1H)-quinolinone molecule contains multiple heteroatoms (two nitrogens and two oxygens) that can potentially act as coordination sites for metal centers.

The closely related compound, 8-amino-5-methoxyquinoline, is known to function as an effective directing group in palladium-catalyzed reactions by mediating C-H bond activation. sigmaaldrich.com This capability stems from the ability of the quinoline nitrogen and the 8-amino group to form a stable chelate with the metal catalyst, directing the reaction to a specific site on the substrate. This principle suggests that 5-amino-3,4-dihydro-8-methoxy-2(1H)-quinolinone could be explored as a ligand in various catalytic systems, where the amino group and nearby heteroatoms could coordinate with a metal, influencing the catalyst's reactivity and selectivity.

Development as Analytical Reagents or Probes in Chemical Systems

Fluorescent chemical sensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion. Quinoline derivatives are frequently used as the core of such probes. For example, 5-amino-8-hydroxyquinoline, a structural analog, has been incorporated into electrospun materials that can be used in biochemical assays. nih.gov The 8-hydroxyquinoline (B1678124) scaffold is a well-known chelator of metal ions, and its derivatives often display strong fluorescence.

The structure of 5-amino-3,4-dihydro-8-methoxy-2(1H)-quinolinone contains the key elements for potential use as an analytical probe:

Chelating Sites: The 5-amino group and the 8-methoxy oxygen could act in concert to bind with specific metal ions.

Fluorophore Potential: The quinolinone ring system is inherently fluorescent. Binding of an analyte to the chelating sites would likely perturb the electronic structure of the molecule, leading to a detectable change in its fluorescence intensity or wavelength.

While the replacement of the hydroxyl group with a methoxy group might alter the binding affinity and selectivity for different ions, the underlying principle remains valid. This compound could therefore serve as a foundation for developing new fluorescent probes for environmental or biological sensing.

Agrochemical Research Intermediates (e.g., Precursors for Crop Protection Agents)

The quinoline skeleton is a common feature in compounds designed for crop protection. researchgate.net Research has shown a direct link between the 5-amino-8-methoxyquinoline core and herbicidal activity. A study demonstrated that 8-methoxyquinoline-5-amino acetic acid, synthesized from 5-amino-8-methoxyquinoline, exhibits potent herbicidal properties, causing complete desiccation of weeds within days of application. nnpub.org

This finding strongly suggests that 5-amino-3,4-dihydro-8-methoxy-2(1H)-quinolinone is a highly relevant intermediate for agrochemical research. It can serve as a precursor for a new class of crop protection agents based on the active 5-amino-8-methoxyquinoline scaffold. The dihydro- aza-flavanone structure of the DHQO core is also found in other molecules with potential applications in agrochemicals and as antioxidants. nih.govnih.gov By using this dihydroquinolinone derivative as a starting material, researchers can synthesize novel analogs with potentially improved efficacy, selectivity, or environmental profiles.

Table 2: Comparison of the Subject Compound with a Known Agrochemical Precursor

| Compound | Structure | Known Application | Potential Role of Subject Compound |

| 5-amino-8-methoxyquinoline | Aromatic quinoline | Precursor to a potent herbicide nnpub.org | Intermediate for novel herbicidal analogs |

| 5-amino-3,4-dihydro-8-methoxy-2(1H)-quinolinone | Dihydroquinolinone | (Subject of this article) | Could modify properties like solubility, stability, or mode of action of the final agrochemical product |

Conclusion and Future Research Directions

Summary of Current Understanding and Research Gaps

The chemical compound 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy-, is a molecule that, despite its structural relationship to well-studied chemical families, remains largely uncharacterized in scientific literature. Its core structure, the 3,4-dihydro-2(1H)-quinolinone (DHQO) skeleton, is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous bioactive compounds and drugs. mdpi.comresearchgate.net Similarly, the 5-amino-8-methoxyquinoline moiety is a feature of molecules with significant pharmacological and analytical relevance. Aminoquinolines are famously the basis for antimalarial drugs, and their derivatives are widely explored for their fluorescent properties in chemical sensing. chemimpex.comnih.govwikipedia.orgwikipedia.org

The primary and most significant research gap is the absence of dedicated studies on 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy- itself. There is a lack of published data concerning its synthesis, spectroscopic properties (NMR, IR, MS), crystalline structure, chemical reactivity, and potential applications. Consequently, its utility is entirely theoretical at present, extrapolated from the known characteristics of its constituent chemical motifs. Future research should prioritize the development of a reliable synthetic route and the full characterization of this compound to provide a foundation for exploring its potential.

Unexplored Synthetic Avenues for 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy-

The synthesis of this specific molecule has not been reported, presenting an open field for synthetic exploration. Based on established methodologies for related heterocyclic systems, several plausible, yet unexplored, synthetic strategies can be proposed.

Route A: Intramolecular Friedel-Crafts Cyclization This approach would involve the synthesis of an N-aryl-3-chloropropionamide precursor, which would then undergo an intramolecular Friedel-Crafts reaction to form the dihydroquinolinone ring. google.com A potential pathway would start from 2,5-dimethoxyaniline, which would be nitrated, reduced, and acylated to form N-(2-amino-5-methoxyphenyl)-3-chloropropionamide, followed by a Lewis acid-catalyzed cyclization. The key challenge would be controlling the regioselectivity of the cyclization.

Route B: Late-Stage Aromatic Functionalization A more direct approach would be the functionalization of a pre-formed dihydroquinolinone core. This strategy would begin with the synthesis of 8-methoxy-3,4-dihydro-2(1H)-quinolinone. This intermediate could then undergo electrophilic nitration at the C5 position, a reaction favored by the activating effect of the C8-methoxy group. nnpub.orgresearchgate.net The resulting 8-methoxy-5-nitro-3,4-dihydro-2(1H)-quinolinone could then be reduced to the target 5-amino derivative using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation.

Route C: Reduction of the Unsaturated Precursor This strategy involves synthesizing the corresponding unsaturated quinolinone, 5-amino-8-methoxy-2(1H)-quinolinone, and subsequently reducing the C3-C4 double bond. Methods for the selective reduction of this bond in quinolin-2(1H)-ones to yield DHQOs are well-documented. organic-chemistry.org This provides a modular approach where the fully aromatic system is constructed first, followed by a final hydrogenation step.

| Route | Key Strategy | Starting Material (Example) | Key Steps | Potential Challenges |

|---|---|---|---|---|

| A | Intramolecular Friedel-Crafts Cyclization | N-(2-amino-5-methoxyphenyl)-3-chloropropionamide | 1. Synthesis of precursor 2. Lewis acid-catalyzed ring closure | Regioselectivity of cyclization |

| B | Late-Stage Functionalization | 8-methoxy-3,4-dihydro-2(1H)-quinolinone | 1. Electrophilic nitration at C5 2. Reduction of nitro group | Harsh nitration conditions |

| C | Reduction of Quinolinone | 5-amino-8-methoxy-2(1H)-quinolinone | 1. Synthesis of unsaturated core 2. Selective reduction of C3=C4 bond | Compatibility of the amino group with reduction conditions |

Opportunities for Novel Chemical Transformations and Derivatizations

The structure of 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy- offers multiple reactive sites, providing rich opportunities for derivatization to generate a library of novel compounds for various applications.

Derivatization of the 5-Amino Group: The primary aromatic amine is a versatile functional handle.

Diazotization and Sandmeyer Reactions: The amino group can be converted to a diazonium salt, which is an excellent leaving group. Subsequent reaction with copper(I) salts (CuCl, CuBr, CuCN) in a Sandmeyer reaction can introduce halide or cyanide functionalities at the C5 position. wikipedia.orglscollege.ac.inbyjus.com This opens a pathway to a wide range of 5-substituted analogues that are otherwise difficult to access.

Amide and Sulfonamide Formation: Acylation with various acyl chlorides or sulfonylation with sulfonyl chlorides would yield a series of amides and sulfonamides. This transformation is often used to modulate biological activity or tune the photophysical properties of fluorophores. nih.gov

Derivatization of the Lactam Nitrogen (N1):

N-Alkylation and N-Arylation: The secondary amine within the lactam ring can be alkylated or arylated. researchgate.net This allows for the introduction of diverse side chains, which can influence solubility, steric properties, and intermolecular interactions, a common strategy in drug design. google.com

Modification of the 8-Methoxy Group:

O-Demethylation: The methoxy (B1213986) group can be cleaved to reveal an 8-hydroxy functionality. This resulting phenol is a versatile precursor for synthesizing new ethers or esters, and it introduces a potential metal-chelating site, analogous to the well-known 8-hydroxyquinoline (B1678124).

| Reactive Site | Reaction Type | Reagents (Examples) | Resulting Functional Group | Potential Utility |

|---|---|---|---|---|

| 5-Amino | Diazotization/Sandmeyer | 1. NaNO₂, HCl 2. CuCl / CuBr / CuCN | -Cl, -Br, -CN | Synthetic building blocks |

| 5-Amino | Acylation / Sulfonylation | Acetyl chloride, Dansyl chloride | Amide, Sulfonamide | Modulate bioactivity, fluorescent probes |

| N1-Lactam | N-Alkylation | Alkyl halides (e.g., CH₃I) | N-Alkyl lactam | Tune pharmacological properties |

| 8-Methoxy | O-Demethylation | BBr₃ | 8-Hydroxy (Phenol) | Create metal-chelating site, further functionalization |

Potential for Development of New Materials Science and Analytical Chemistry Applications

Building on the known properties of related quinoline (B57606) structures, this compound presents several exciting avenues for research in materials science and analytical chemistry.

Analytical Chemistry Applications:

Fluorescent Sensors: Aminoquinoline derivatives are renowned for their use as fluorescent probes. chemimpex.commdpi.com This compound could be investigated as a novel fluorimetric sensor for detecting metal ions, as the amino and methoxy groups can coordinate with cations and modulate the compound's fluorescence emission. nih.govacs.org It also holds potential as a pH-sensitive probe, where protonation of the amino group could lead to observable changes in its photophysical properties. nih.govmdpi.com

Chromatographic Labeling: The primary amine allows the molecule to be used as a derivatizing agent to tag other molecules, such as fatty acids or oligosaccharides, enabling their sensitive detection via fluorescence in techniques like High-Performance Liquid Chromatography (HPLC). nih.govnih.gov

Materials Science Applications:

Polymer Synthesis: The presence of a primary aromatic amine makes the molecule a suitable monomer for the synthesis of novel polymers. Polycondensation with diacyl chlorides, for example, would yield polyamides. Polyquinolines and their analogues are known for high thermal stability and unique electronic properties, suggesting potential applications in advanced materials. hacettepe.edu.trdergipark.org.tr

Organic Electronics: The quinoline core is an electron-deficient aromatic system, a feature often exploited in materials for organic electronics. Derivatives of this compound could be evaluated as charge-transporting or emissive materials in the fabrication of Organic Light-Emitting Diodes (OLEDs).

Metal-Organic Frameworks (MOFs): The potential for metal chelation, particularly after conversion to an 8-hydroxy derivative, suggests that the molecule could serve as an organic linker for the design of novel MOFs. Such materials could have applications in gas storage, separation, or catalysis. nih.gov

Q & A

Q. What are the common synthetic routes for 5-amino-3,4-dihydro-8-methoxy-2(1H)-quinolinone, and how are key intermediates characterized?

- Methodological Answer : Synthesis typically involves cyclization of substituted aniline derivatives or modification of preformed quinolinone scaffolds. For example, the 8-methoxy group may be introduced via nucleophilic substitution or protected during cyclization, while the 5-amino group is often incorporated through reduction of a nitro precursor or direct amination. Key intermediates (e.g., nitro or methoxy-substituted dihydroquinolines) are characterized using NMR (e.g., H and C for regiochemical confirmation), HPLC for purity assessment (>95%), and mass spectrometry (ESI-MS or EI-MS) for molecular weight verification .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- NMR : The carbonyl resonance (C=O) in C NMR appears near 170–175 ppm. The 8-methoxy group shows a singlet at ~3.8–4.0 ppm in H NMR, while the 5-amino group may exhibit broad signals at 5.5–6.5 ppm (exchangeable protons).

- IR : A strong absorption band at ~1650–1680 cm confirms the lactam (C=O) stretch.

- UV-Vis : The conjugated quinolinone core absorbs at 250–300 nm (π→π* transitions).

Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with standard spectral libraries .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate sensitivity to prolonged light exposure and acidic/basic conditions, necessitating storage in amber vials at –20°C under inert atmosphere. Degradation products (e.g., oxidized quinoline derivatives) can be monitored via HPLC-DAD at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) across studies?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To address this:

- Purity Assessment : Use HPLC-MS to quantify impurities (>99% purity required for reliable data).

- Polymorphism Screening : Perform X-ray crystallography or DSC (differential scanning calorimetry) to identify crystalline forms.

- Reproducibility : Standardize solvent systems (e.g., use anhydrous DMSO for solubility tests) and cross-validate with NIST reference data .

Q. What strategies optimize regioselective introduction of the 5-amino and 8-methoxy groups during synthesis?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., Boc-protected amines) to guide functionalization at C5.

- Protection/Deprotection : Temporarily protect the 8-methoxy group as a methyl ether during amination to prevent side reactions.